Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a derivative of the bicyclic compound adamantane and has been found to exhibit unique pharmacological properties that make it a promising candidate for the treatment of various diseases.1.1]pentanyl]acetate.
Mechanism of Action
The exact mechanism of action of Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not yet fully understood. However, it is known to act as a potent inhibitor of the reuptake of the neurotransmitter serotonin, which is involved in the regulation of mood, appetite, and sleep. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, which is thought to be responsible for the compound's analgesic and anxiolytic effects.
Biochemical and physiological effects:
Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, leading to an increase in the activation of serotonin receptors. Additionally, it has been found to modulate the activity of ion channels involved in the regulation of neuronal excitability, leading to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is its potent and specific pharmacological effects. It has been found to exhibit potent analgesic, anxiolytic, and anticonvulsant effects, making it a valuable tool in the study of these neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.
Future Directions
There are several future directions for the research and development of Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One potential direction is the development of new drugs based on this compound that exhibit improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders. Finally, the synthesis process for this compound could be optimized to improve the yield and reduce the cost of production.
Synthesis Methods
Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate can be synthesized by a multistep process that involves the reaction of 1,3-difluoro-4-methylbenzene with 1-adamantanecarboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the esterification of the resulting carboxylic acid with methylamine. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been found to exhibit a wide range of pharmacological properties that make it a promising candidate for the development of new drugs. It has been shown to exhibit potent analgesic effects and has been found to be effective in the treatment of neuropathic pain. Additionally, it has been found to exhibit anticonvulsant and anxiolytic effects, making it a potential treatment for epilepsy and anxiety disorders.
properties
IUPAC Name |
methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-9-3-4-10(5-11(9)16)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCRJAHXQXOMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)C(C(=O)OC)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.